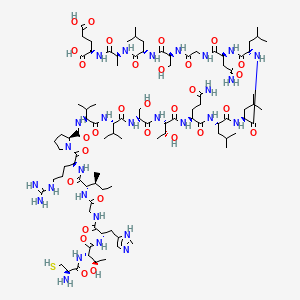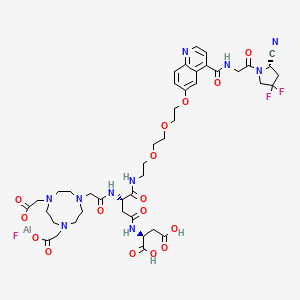
Estradiol-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estradiol-13C6 is a labeled form of estradiol, a steroid hormone that plays a crucial role in the development and maintenance of female reproductive tissues and secondary sexual characteristics. The “13C6” label indicates that six carbon atoms in the estradiol molecule have been replaced with the carbon-13 isotope, making it useful for various scientific studies, particularly in the fields of pharmacokinetics and metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Estradiol-13C6 typically involves the incorporation of carbon-13 into the estradiol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of labeled acetates or other carbon-13 enriched starting materials, which are then subjected to a series of chemical reactions to produce the labeled estradiol .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of advanced chromatographic techniques for purification and the implementation of stringent quality control measures to ensure the consistency and reliability of the labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
Estradiol-13C6 undergoes various chemical reactions, including:
Oxidation: Estradiol can be oxidized to estrone, another form of estrogen.
Reduction: Estrone can be reduced back to estradiol.
Substitution: Various functional groups can be introduced into the estradiol molecule through substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for introducing new functional groups
Major Products
The major products formed from these reactions include estrone (from oxidation) and various substituted estradiol derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Estradiol-13C6 is widely used in scientific research due to its labeled nature, which allows for precise tracking and quantification in various studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of estradiol in the body.
Metabolism: Investigating the metabolic pathways and identifying metabolites of estradiol.
Clinical Research: Used in clinical studies to understand the role of estradiol in various physiological and pathological conditions.
Environmental Analysis: Monitoring the presence and effects of estradiol in environmental samples .
Mecanismo De Acción
Estradiol-13C6 exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of specific genes involved in various physiological processes. This includes the development and maintenance of female reproductive tissues, regulation of the menstrual cycle, and modulation of bone density .
Comparación Con Compuestos Similares
Estradiol-13C6 is unique due to its carbon-13 labeling, which distinguishes it from other forms of estradiol. Similar compounds include:
Estrone: Another form of estrogen that can be interconverted with estradiol.
Estriol: A weaker estrogen primarily produced during pregnancy.
Ethinylestradiol: A synthetic form of estradiol used in oral contraceptives .
This compound’s labeled nature makes it particularly valuable for research applications, providing insights that are not possible with unlabeled compounds.
Propiedades
Fórmula molecular |
C18H24O2 |
|---|---|
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-13-(113C)methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i1+1,6+1,7+1,16+1,17+1,18+1 |
Clave InChI |
VOXZDWNPVJITMN-ZCVSQJKHSA-N |
SMILES isomérico |
[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C@@H]2O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B15137306.png)


